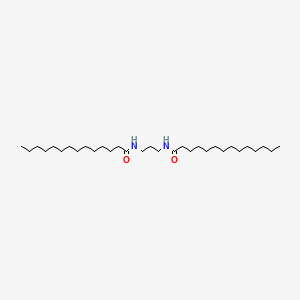silane CAS No. 249765-12-6](/img/structure/B14246024.png)
[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C8H17BrO2Si It is a silane derivative that features a brominated ethoxypropene moiety attached to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-ethoxypropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{2-Bromo-1-ethoxypropene} + \text{Trimethylsilyl chloride} \rightarrow \text{[(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the ethoxypropene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group is sensitive to hydrolysis, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, acids
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of electrophiles to the double bond.
Hydrolysis Products: Silanols and corresponding alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s reactivity makes it useful in the development of biologically active molecules. It can be employed in the synthesis of pharmaceuticals and agrochemicals where the ethoxypropene group is a key structural component.
Industry
In the industrial sector, (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the ethoxypropene moiety can participate in addition reactions. The trimethylsilane group provides stability to the molecule and can be hydrolyzed under appropriate conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
- (2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane)
Uniqueness
(2-Bromo-1-ethoxyprop-1-en-1-yl)oxysilane is unique due to the presence of both a brominated ethoxypropene moiety and a trimethylsilane group. This combination imparts distinct reactivity and stability to the molecule, making it versatile for various applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
249765-12-6 |
|---|---|
Formule moléculaire |
C8H17BrO2Si |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
(2-bromo-1-ethoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H17BrO2Si/c1-6-10-8(7(2)9)11-12(3,4)5/h6H2,1-5H3 |
Clé InChI |
YOVRJFCRDLGZLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C)Br)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


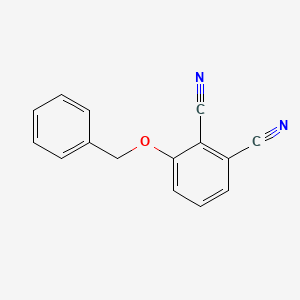
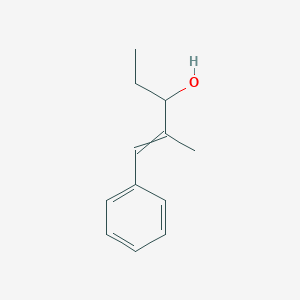
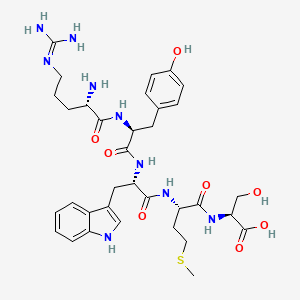
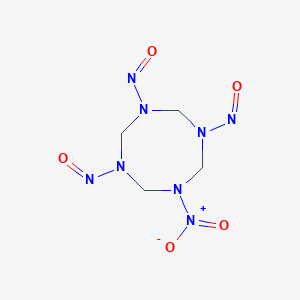
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)

![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

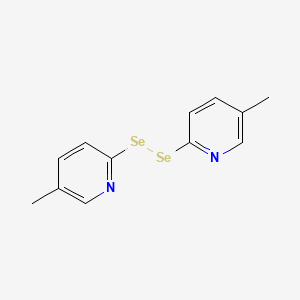

![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
